1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a chlorobenzene sulfonyl group, and a tetrahydroquinoline structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-amino-4-chlorobenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorobenzene sulfonyl group can be reduced to form corresponding sulfonamides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions include nitro derivatives, sulfonamides, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The amino group and the sulfonyl group play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. The compound’s structure allows it to fit into the active sites of enzymes, leading to inhibition or activation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-chlorobenzenesulfonyl fluoride
- 3-Amino-4-chlorobenzenesulfonamide
- 1-(3-Amino-4-chlorobenzenesulfonyl)-2,3-dihydroquinoline
Uniqueness
1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable molecule for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-13-8-7-12(10-14(13)17)21(19,20)18-9-3-5-11-4-1-2-6-15(11)18/h1-2,4,6-8,10H,3,5,9,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKXTRQXDBVQBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630798 |
Source
|
Record name | 2-Chloro-5-(3,4-dihydroquinoline-1(2H)-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847171-51-1 |
Source
|
Record name | 2-Chloro-5-(3,4-dihydroquinoline-1(2H)-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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